Etimicin-Sulfat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Etimicin sulfate is a fourth-generation aminoglycoside antibioticThis modification enhances its antibacterial activity and reduces its toxicity compared to earlier generations of aminoglycosides . Etimicin sulfate is effective against a broad spectrum of gram-negative and some gram-positive bacteria, making it valuable in treating serious infections .

Wissenschaftliche Forschungsanwendungen

Etimicin sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

Industry: Used in the development of new antibiotics and in quality control processes for pharmaceutical formulations

Wirkmechanismus

Etimicin sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit, interfering with messenger RNA binding and the acceptor transfer RNA site. This disruption inhibits protein synthesis, leading to bacterial cell death. The compound’s low nephrotoxicity and ototoxicity are attributed to its minimal accumulation in the mitochondria of target cells, resulting in lesser inhibition of mitochondrial function .

Similar Compounds:

Gentamicin: A second-generation aminoglycoside with higher toxicity.

Amikacin: A third-generation aminoglycoside with a broader spectrum of activity.

Netilmicin: A semisynthetic derivative of sisomycin with similar action but less toxicity.

Uniqueness: Etimicin sulfate stands out due to its enhanced antibacterial activity and reduced toxicity compared to other aminoglycosides. Its ability to treat infections caused by aminoglycoside-resistant strains further highlights its clinical significance .

Safety and Hazards

Zukünftige Richtungen

The future of antibiotics like Etimicin sulfate requires innovation in a field that has relied on highly traditional methods of discovery and development. This will require substantial changes in policy, quantitative understanding of the societal value of these drugs, and investment in alternatives to traditional antibiotics .

Biochemische Analyse

Biochemical Properties

Etimycin Sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of Etimycin Sulfate is the inhibition of normal protein synthesis in sensitive bacteria .

Molecular Mechanism

Etimycin Sulfate exerts its effects at the molecular level. It binds to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth. This binding interaction leads to inhibition of protein synthesis and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Etimicin sulfate is synthesized from gentamicin C1a by introducing an ethyl group at the 1-N position. The process involves the use of acids or alkali as pH conditioning agents to increase the solubility of etimicin. Isoosmotic adjustment agents are also used to facilitate quick sterilization .

Industrial Production Methods: The process is carefully controlled to ensure high yield and purity, with stringent quality control measures to limit impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Etimicin sulfate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Etimycin sulfate involves several steps of chemical reactions to obtain the final product. The starting materials used in the synthesis pathway are commercially available and relatively inexpensive. The synthesis pathway involves the acylation of aminoglycoside antibiotics with a carboxylic acid derivative to form a new compound that is then sulfated to obtain Etimycin sulfate.", "Starting Materials": [ "Kanamycin", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Kanamycin is reacted with acetic anhydride in the presence of sulfuric acid to form kanamycin acetate.", "Step 2: Kanamycin acetate is then reacted with sodium hydroxide to form kanamycin.", "Step 3: Kanamycin is then acylated with a carboxylic acid derivative to form the intermediate compound.", "Step 4: The intermediate compound is then sulfated with sulfuric acid to form Etimycin sulfate.", "Step 5: The final product is purified by recrystallization from methanol and water." ] } | |

CAS-Nummer |

362045-44-1 |

Molekularformel |

C21H45N5O11S |

Molekulargewicht |

575.7 g/mol |

IUPAC-Name |

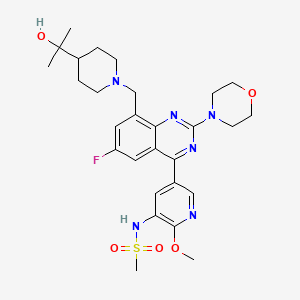

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |

InChI-Schlüssel |

OEBISAUVQBGQKC-ZIZSAZPJSA-N |

Isomerische SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O |

SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |

Kanonische SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)

![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)